molecular formula C37H44N2O3 B8637736 (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE

(2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE

Cat. No.: B8637736
M. Wt: 564.8 g/mol
InChI Key: FEAVBRDFTRUZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:

    Nucleophilic Substitution Reactions: Introduction of the benzyl and dibenzylamino groups.

    Hydroxylation: Addition of the hydroxyl group to the pentyl chain.

    Carbamate Formation: Reaction of the hydroxylated intermediate with tert-butyl isocyanate to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE may be studied for its interactions with biological molecules, such as proteins and enzymes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate

Uniqueness

Compared to similar compounds, (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE stands out due to its complex structure and the presence of multiple functional groups

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Properties

Molecular Formula

C37H44N2O3

Molecular Weight

564.8 g/mol

IUPAC Name

tert-butyl N-[5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)

InChI Key

FEAVBRDFTRUZPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.